N-(3-isopropoxyphenyl)propanamide
Description
N-(3-Isopropoxyphenyl)propanamide is a propanamide derivative featuring a phenyl ring substituted with an isopropoxy group at the 3-position. Propanamide derivatives are typically synthesized via acyl chloride reactions with amines or through coupling reagents, as seen in , which describes the synthesis of N-(3-Isopropoxyphenyl)-2-methylbenzamide using chloro-phosphonium salts .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27g/mol |
IUPAC Name |
N-(3-propan-2-yloxyphenyl)propanamide |
InChI |
InChI=1S/C12H17NO2/c1-4-12(14)13-10-6-5-7-11(8-10)15-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
QDMCRCYOUXGLAY-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)OC(C)C |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following propanamide derivatives highlight variations in substituents and their impacts:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃) increase lipophilicity and may enhance membrane permeability, as seen in and .
- Electron-donating groups (e.g., methoxy, isopropoxy) could improve solubility or alter receptor binding, though direct comparisons are lacking .
- Bulkier substituents (e.g., isobutylphenyl in ) may sterically hinder interactions, affecting biological activity.
Physical Properties
- Melting Points: notes that structural modifications (e.g., citrate-capped LCMO reacting with a nitro-substituted propanamide) alter melting points, indicating purity and crystallinity differences . For example, precursors and products differed by >20°C, underscoring the impact of functional groups.
- Spectroscopic Characterization : NMR and MS data () confirm structural integrity in analogs, with shifts in aromatic protons reflecting substituent electronic effects .
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